molecular formula C22H16Cl2N2O3 B416809 2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

Cat. No.: B416809
M. Wt: 427.3g/mol
InChI Key: SCPWHNVFIRWVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a synthetic compound known for its potential applications in various scientific fields. It is structurally characterized by the presence of dichloro, ethoxyphenyl, and benzoxazolyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves several steps. One common method includes the reaction of 2,4-dichlorophenol with 2-(4-ethoxyphenyl)-1,3-benzoxazole under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. In plants, it activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI). This results in the production of reactive oxygen intermediates (ROIs) and other defense signals, which help protect the plant from microbial diseases .

Comparison with Similar Compounds

2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to its specific structural features. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3g/mol

IUPAC Name

2,4-dichloro-6-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H16Cl2N2O3/c1-2-28-17-6-3-13(4-7-17)22-26-19-11-16(5-8-20(19)29-22)25-12-14-9-15(23)10-18(24)21(14)27/h3-12,27H,2H2,1H3

InChI Key

SCPWHNVFIRWVJK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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